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Compound of Interest

Compound Name: 2-Chloro-3-methoxybenzonitrile

CAS No.: 853331-52-9

Cat. No.: B1602500 Get Quote

Optimization of Synthesis, Structural Characterization, and Pharmacophore Utility

Executive Summary
2-Chloro-3-methoxybenzonitrile (CAS: 853331-52-9) is a specialized trisubstituted benzene

derivative serving as a critical scaffold in medicinal chemistry and material science.[1][2][3]

Structurally, it combines a steric anchor (chlorine), a hydrogen-bond acceptor (methoxy), and a

reactive electrophile (nitrile) on a single aromatic core.[1] This unique substitution pattern

makes it a high-value intermediate for the synthesis of Phosphodiesterase 4 (PDE4) inhibitors

—analogs of Cilomilast—and a subject of interest in Non-Linear Optical (NLO) materials

research due to its charge transfer characteristics.[1]

This guide provides a rigorous technical analysis of the molecule, detailing a scalable synthesis

protocol, safety criticalities, and spectroscopic validation standards.[1]

Part 1: Structural Identity & Nomenclature
The IUPAC name 2-chloro-3-methoxybenzonitrile is derived based on the priority rules

where the nitrile group (-CN) commands position 1 on the benzene ring.[1]
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Parameter Detail

IUPAC Name 2-Chloro-3-methoxybenzonitrile

CAS Number 853331-52-9

Molecular Formula

Molecular Weight 167.59 g/mol

SMILES COc1cccc(C#N)c1Cl

Physical State White to off-white crystalline solid

Melting Point 92–96 °C

Structural Logic
The molecule features a "push-pull" electronic system:[1]

Electron Withdrawing: The Nitrile (-CN) and Chloro (-Cl) groups withdraw electron density

(inductive and mesomeric effects).[1]

Electron Donating: The Methoxy (-OMe) group donates electron density via resonance.[1]

This electronic asymmetry creates a significant dipole moment, enhancing its utility in crystal

engineering and NLO applications.[1]

Part 2: Synthetic Pathways & Process Chemistry[1]
While multiple routes exist (e.g., Sandmeyer reaction of 2-amino-3-methoxybenzonitrile), the O-

Methylation of 2-chloro-3-hydroxybenzonitrile is the preferred industrial route.[1] It offers higher

regioselectivity and avoids the safety hazards associated with diazonium salt intermediates.[1]

Reaction Scheme Visualization
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.
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Caption: Figure 1. Williamson Ether Synthesis pathway via base-mediated alkylation.[1]

Detailed Experimental Protocol
Objective: Synthesis of 2-chloro-3-methoxybenzonitrile via O-methylation.

Reagents & Materials:
Substrate: 2-Chloro-3-hydroxybenzonitrile (1.0 eq)

Alkylating Agent: Methyl Iodide (MeI) (1.2 eq) [Warning: Neurotoxin]

Base: Potassium Carbonate (

), anhydrous (2.0 eq)[1]

Solvent: Acetone (Reagent Grade) or DMF (for larger scale)

Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, dissolve 2-chloro-3-hydroxybenzonitrile (10 mmol) in anhydrous Acetone

(30 mL).

Deprotonation: Add anhydrous

(20 mmol) in a single portion. The suspension will likely turn yellow/orange as the phenoxide
anion forms.[1] Stir at room temperature for 15 minutes.

Alkylation:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1602500?utm_src=pdf-body-img
https://asianpubs.org/index.php/ajchem/article/download/9849/9836
https://www.benchchem.com/product/b1602500?utm_src=pdf-body
https://asianpubs.org/index.php/ajchem/article/download/9849/9836
https://asianpubs.org/index.php/ajchem/article/download/9849/9836
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety Note: Working in a fume hood, add Methyl Iodide (12 mmol) dropwise via syringe.

[1]

Reaction: Heat the mixture to mild reflux (approx. 50°C internal temp) for 4–6 hours.

Monitor via TLC (Hexane:EtOAc 8:2).[1] The starting phenol spot should disappear.[1]

Work-up:

Cool the reaction mixture to room temperature.

Filter off the inorganic solids (

and

) and wash the filter cake with acetone.[1]

Concentrate the filtrate under reduced pressure to remove the solvent and excess MeI.[1]

Purification:

Dissolve the residue in Ethyl Acetate and wash with 10% NaOH (to remove unreacted

phenol) followed by Brine.[1]

Dry over

, filter, and concentrate.[1]

Recrystallization:[4][5] Recrystallize from Ethanol/Water or Hexane to yield white needles.

[1]

Part 3: Critical Safety & Handling (E-E-A-T)
As a Senior Scientist, I must emphasize that the use of Methyl Iodide (MeI) requires strict

adherence to safety protocols. It is a potent alkylating agent and a suspected carcinogen with

specific neurotoxic effects.[1]

Self-Validating Safety System:
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Quenching Protocol: Never discard excess MeI directly. Quench all glassware and waste

streams with a dilute solution of ammonia or sodium thiosulfate to destroy active alkyl

halides before disposal.[1]

Double-Gloving: MeI penetrates standard latex/nitrile gloves rapidly.[1] Use "Silver Shield"

laminate gloves or change nitrile gloves immediately upon splash contact.[1]

Part 4: Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[1][7]
NMR (400 MHz,

):

3.95 ppm (s, 3H): Distinct singlet corresponding to the Methoxy (-OCH3) group.[1]

7.10–7.40 ppm (m, 3H): Aromatic region showing the ABC splitting pattern typical of 1,2,3-
trisubstituted benzenes.[1]

NMR: Look for the nitrile carbon signal (

ppm) and the methoxy carbon (

ppm).[1]

Vibrational Spectroscopy (IR/Raman)
Based on computational and experimental studies (Ajaypraveenkumar & Raman, 2017), the

following bands are diagnostic:

C≡N Stretch: Strong absorption at 2230–2240 cm⁻¹.[1]

C-H Stretch (Methoxy): 2840–2960 cm⁻¹.[1]

C-Cl Stretch: 600–800 cm⁻¹ region.[1]
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Part 5: Applications in Drug Development &
Materials
Pharmaceutical Pharmacophore
2-Chloro-3-methoxybenzonitrile acts as a "scaffold mimic" for Cilomilast (Ariflo), a second-

generation PDE4 inhibitor.[1]

Mechanism: The 3-alkoxy-4-methoxyphenyl motif in Cilomilast fits into the hydrophobic

pocket of the PDE4 enzyme (specifically the Q-pocket).[1]

Modification: In our molecule, the chlorine atom at position 2 provides a different steric

profile, potentially altering metabolic stability (blocking P450 oxidation sites) or selectivity

profiles in analog libraries.[1]

Material Science (NLO)
Recent research highlights this molecule's potential in optoelectronics.[1] The donor-acceptor

arrangement (

donor,

acceptor) facilitates intramolecular charge transfer (ICT), resulting in high first-order
hyperpolarizability (

), a key metric for frequency doubling in laser applications.[1]
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Caption: Figure 2. Dual-utility of the scaffold in pharmaceutical and optoelectronic domains.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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